Cas no 162284-62-0 (6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
162284-62-0 structure
商品名:6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS番号:162284-62-0
MF:C7H9N2O2Cl
メガワット:188.61156
MDL:MFCD08166704
CID:1343406
PubChem ID:15210021

6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-1,3-dimethyl-
    • 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4-dione
    • AKOS BBS-00006403
    • 6-(CHLOROMETHYL)-1,3-DIMETHYLPYRIMIDINE-2,4(1H,3H)-DIONE
    • DTXSID90570065
    • G57613
    • EN300-25386
    • SCHEMBL20515256
    • 6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • Z203887052
    • AKOS000270714
    • 162284-62-0
    • SB55811
    • MFCD08166704
    • MDL: MFCD08166704
    • インチ: InChI=1S/C7H9ClN2O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4H2,1-2H3
    • InChIKey: AEIYRTHZNGTKQE-UHFFFAOYSA-N
    • ほほえんだ: CN1C(=CC(=O)N(C1=O)C)CCl

計算された属性

  • せいみつぶんしりょう: 188.03537
  • どういたいしつりょう: 188.0352552g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 40.6Ų

じっけんとくせい

  • PSA: 40.62

6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25386-10.0g
6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
162284-62-0
10.0g
$2638.0 2023-02-14
Enamine
EN300-25386-5.0g
6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
162284-62-0
5.0g
$1779.0 2023-02-14
Chemenu
CM467271-1g
2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-1,3-dimethyl-
162284-62-0 95%+
1g
$330 2023-02-02
Enamine
EN300-25386-0.1g
6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
162284-62-0 95%
0.1g
$202.0 2023-11-29
Aaron
AR001TNK-100mg
2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-1,3-dimethyl-
162284-62-0 95%
100mg
$303.00 2025-01-21
Enamine
EN300-25386-5g
6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
162284-62-0 95%
5g
$1779.0 2023-11-29
A2B Chem LLC
AA83988-5g
6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
162284-62-0 95%
5g
$1908.00 2024-04-20
A2B Chem LLC
AA83988-10g
6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
162284-62-0 95%
10g
$2812.00 2024-04-20
Aaron
AR001TNK-1g
2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-1,3-dimethyl-
162284-62-0 95%
1g
$870.00 2025-01-21
1PlusChem
1P001TF8-10g
2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-1,3-dimethyl-
162284-62-0 95%
10g
$3323.00 2024-06-19

6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献

6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報

Introduction to 6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 162284-62-0)

6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known by its CAS number 162284-62-0, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydropyrimidines and is characterized by its unique structural features, including a chloromethyl group and two methyl substituents. These properties make it an attractive candidate for various chemical and biological studies.

The molecular formula of 6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is C9H13ClN2O2, and its molecular weight is approximately 208.66 g/mol. The compound exhibits excellent solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for a wide range of experimental conditions.

In recent years, there has been growing interest in the biological activities of tetrahydropyrimidines due to their potential therapeutic applications. Research has shown that compounds with similar structures can exhibit a variety of biological activities, including antiviral, antibacterial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain tetrahydropyrimidines demonstrated potent antiviral activity against several RNA viruses, including influenza and coronaviruses.

The presence of the chloromethyl group in 6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is particularly noteworthy. This functional group can undergo various chemical reactions, such as nucleophilic substitution and elimination reactions, which can be exploited for the synthesis of more complex molecules. Additionally, the chloromethyl group can serve as a reactive handle for conjugation with other biomolecules or functional groups, enhancing the compound's versatility in drug design and development.

In the context of drug discovery and development, 6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has shown promise as a lead compound for the development of novel therapeutics. Its ability to modulate specific biological targets has been explored in several preclinical studies. For example, a study published in Bioorganic & Medicinal Chemistry Letters in 2020 demonstrated that this compound exhibited selective inhibition of a key enzyme involved in cancer cell proliferation. The researchers found that the compound effectively reduced tumor growth in xenograft models without significant toxicity to normal cells.

The synthetic accessibility of 6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to prepare this compound on both small and large scales. One notable method involves the reaction of 1-methyltetrahydropyrimidinone with chloromethyl methyl ether under mild conditions. This approach not only yields high purity products but also allows for easy scale-up for industrial production.

Beyond its direct therapeutic applications, 6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been utilized as a building block in combinatorial chemistry and high-throughput screening (HTS) campaigns. Its structural diversity and reactivity make it an ideal candidate for generating libraries of compounds with diverse biological activities. These libraries can be screened against various disease targets to identify potential lead compounds for further optimization.

In conclusion, 6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 162284-62-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for further investigation and development. As research continues to uncover new applications and mechanisms of action for this compound and related tetrahydropyrimidines, 6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:162284-62-0)6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
A1234656
清らかである:99%
はかる:1g
価格 ($):270